![molecular formula C17H19N5O3 B7533917 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-methylphenyl)propanamide](/img/structure/B7533917.png)
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-methylphenyl)propanamide
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Overview
Description
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-methylphenyl)propanamide, commonly known as Allopurinol, is a xanthine oxidase inhibitor that is used to treat gout and hyperuricemia. The compound was first synthesized in 1956 and has since been extensively studied for its biochemical and physiological effects.
Mechanism of Action
Allopurinol works by inhibiting xanthine oxidase, an enzyme involved in the production of uric acid. By inhibiting this enzyme, Allopurinol reduces the production of uric acid, which is the primary cause of gout and hyperuricemia. Allopurinol is also converted into oxypurinol, which is a more potent inhibitor of xanthine oxidase.
Biochemical and Physiological Effects
The biochemical and physiological effects of Allopurinol are mainly related to its ability to reduce uric acid levels. High levels of uric acid can lead to the formation of urate crystals, which can cause inflammation and damage to joints and other tissues. By reducing uric acid levels, Allopurinol can reduce the risk of gout attacks and other related conditions.
Advantages and Limitations for Lab Experiments
Allopurinol has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for studying the effects of xanthine oxidase inhibition. Allopurinol is also relatively stable and can be easily synthesized in the lab.
One limitation of Allopurinol is that it can have off-target effects, which can complicate the interpretation of experimental results. Additionally, Allopurinol is a relatively large and complex molecule, which can make it difficult to modify for use in drug development.
Future Directions
There are several future directions for research on Allopurinol. One area of interest is the development of more potent and selective xanthine oxidase inhibitors for the treatment of gout and other related conditions. Another area of interest is the potential use of Allopurinol as a therapeutic agent for other diseases, such as cardiovascular disease and neurodegenerative diseases. Finally, there is a need for more research on the off-target effects of Allopurinol and other xanthine oxidase inhibitors, as well as their potential long-term effects on health.
Synthesis Methods
Allopurinol is synthesized from 4-methylbenzyl cyanide and ethyl acetoacetate. The reaction involves the formation of a Michael adduct, followed by cyclization, and then oxidation to form the final product. The yield of the synthesis is typically around 60%, and the purity of the compound can be improved through recrystallization.
Scientific Research Applications
Allopurinol has been extensively studied for its scientific research application. It has been shown to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for a variety of diseases such as cardiovascular disease, neurodegenerative diseases, and cancer. Allopurinol has also been studied for its potential use in organ preservation during transplantation, as well as its ability to reduce oxidative stress in diabetes.
properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-10-5-7-12(8-6-10)19-15(23)11(2)22-9-18-14-13(22)16(24)21(4)17(25)20(14)3/h5-9,11H,1-4H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATDEZBPQCGEEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)N2C=NC3=C2C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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